Flazin

Description

This compound has been reported in Glycine max, Ophiocordyceps sinensis, and Brucea javanica with data available.

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

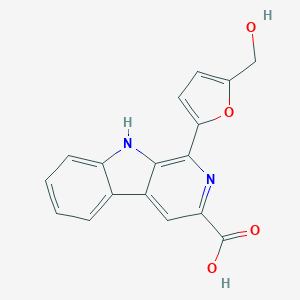

1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c20-8-9-5-6-14(23-9)16-15-11(7-13(19-16)17(21)22)10-3-1-2-4-12(10)18-15/h1-7,18,20H,8H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBWYUYKHHILLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C4=CC=C(O4)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20142890 | |

| Record name | Flazin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20142890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

100041-05-2 | |

| Record name | Flazin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100041-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flazin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100041052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flazin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20142890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

231 - 233 °C | |

| Record name | Flazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Flazin (Flunarizine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flazin, the brand name for the pharmacological agent Flunarizine (B1672889), is a diphenylpiperazine derivative with a multifaceted mechanism of action, primarily utilized for the prophylactic treatment of migraine. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms through which Flunarizine exerts its therapeutic effects. The core of its action lies in its ability to non-selectively block voltage-gated calcium channels, particularly of the T-type and L-type. Beyond this primary function, Flunarizine also exhibits significant antagonistic activity at histamine (B1213489) H1 and dopamine (B1211576) D2 receptors, along with binding to calmodulin. This multi-target profile contributes to its efficacy in migraine prevention by modulating neuronal excitability, neurotransmitter release, and vascular tone. This document details the quantitative pharmacology, experimental methodologies for its characterization, and the intricate signaling pathways involved.

Introduction

Migraine is a complex neurological disorder characterized by recurrent episodes of debilitating headaches, often accompanied by sensory disturbances. The pathophysiology of migraine is not entirely elucidated but is believed to involve neuronal hyperexcitability, cortical spreading depression (CSD), and the activation of the trigeminovascular system. Flunarizine has been a mainstay in migraine prophylaxis for decades, and a thorough understanding of its mechanism of action is crucial for its optimal use and for the development of novel therapeutic agents. This guide aims to provide a detailed technical resource for researchers and drug development professionals, summarizing the current knowledge of Flunarizine's pharmacological actions.

Quantitative Pharmacological Data

The multifaceted nature of Flunarizine's mechanism of action is reflected in its binding affinities and inhibitory concentrations across various molecular targets.

Table 1: Receptor Binding Affinities and Ion Channel Inhibition of Flunarizine

| Target | Parameter | Value | Species | Assay Method | Reference |

| Dopamine D2 Receptor | K_i_ | 112 ± 9 nM | Rat | [³H]spiperone binding | [1] |

| Dopamine D1 Receptor | K_i_ | 532 ± 39 nM | Rat | [³H]SCH 23390 binding | [1] |

| Histamine H1 Receptor | K_i_ | ~86 nM | Guinea-pig | Ligand-binding techniques | [2] |

| Voltage-gated Na+ Channels (Tetrodotoxin-resistant) | IC_50_ | 2.89 µmol/L | Mouse | Whole-cell patch-clamp | [3] |

| High-voltage activated Ca2+ Channels | IC_50_ | 2.73 µmol/L | Mouse | Whole-cell patch-clamp | [3] |

| Calmodulin | - | Competitive antagonism | Bovine | Phosphodiesterase activity assay | [4][5] |

Table 2: Human Pharmacokinetic Parameters of Flunarizine

| Parameter | Value | Condition | Reference |

| Time to Peak Plasma Concentration (T_max_) | 2 - 4 hours | Single oral dose | [6][7] |

| Protein Binding | >99% | - | [3][7] |

| Volume of Distribution (V_d_) | ~78 L/kg (healthy subjects) | - | [7] |

| ~207 L/kg (epileptic patients) | - | [7] | |

| Elimination Half-life (t_1/2_) | 5 - 15 hours | Single dose | [3] |

| 18 - 19 days | Multiple doses | [3] |

Core Mechanisms of Action and Signaling Pathways

Flunarizine's prophylactic effect in migraine is attributed to its influence on several key pathophysiological processes.

Blockade of Voltage-Gated Calcium Channels

Flunarizine is a non-selective blocker of voltage-dependent calcium channels, with a notable effect on T-type and L-type channels.[8] By inhibiting the influx of calcium into neurons, Flunarizine reduces neuronal hyperexcitability, a key factor in the initiation of migraine attacks.[9] This action is particularly relevant in the trigeminal ganglion neurons, where it can dampen the transmission of nociceptive signals.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Interactions of verapamil, D 600, flunarizine and nifedipine with cerebral histamine-receptors. | BioGRID [thebiogrid.org]

- 3. Flunarizine - Wikipedia [en.wikipedia.org]

- 4. Inhibition of calmodulin-dependent cyclic nucleotide phosphodiesterase by flunarizine, a calcium-entry blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. flunarizine [drugcentral.org]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. e-lactancia.org [e-lactancia.org]

- 8. What is the mechanism of Flunarizine? [synapse.patsnap.com]

- 9. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

Flazin: A Technical Whitepaper on the β-Carboline Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flazin, a naturally occurring β-carboline alkaloid, has emerged as a compound of significant interest within the scientific community. Found in a variety of fermented foods, fruits, and vegetables, this heterocyclic molecule has demonstrated a range of promising biological activities. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, synthesis, and key pharmacological effects, including its roles as a regulator of lipid metabolism, an activator of the Nrf2 antioxidant pathway, and an inhibitor of non-enzymatic protein glycation. Detailed experimental protocols, quantitative data summaries, and visualizations of associated signaling pathways are presented to support further research and development efforts.

Introduction to this compound

This compound, with the chemical name 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid, is classified as a harmala alkaloid, a subset of β-carbolines[1]. These compounds are characterized by a tricyclic pyrido[3,4-b]indole ring system[2]. This compound is formed from the reaction of L-tryptophan with 3-deoxyglucosone, a product of the Maillard reaction, particularly under acidic conditions and with heating[2][3][4][5][6].

Its natural occurrence has been identified in a variety of food sources, including soy sauce, beer, balsamic vinegar, honey, and notably in tomato products like juices and purees[3][4][6]. It has also been isolated from cherry tomato juice[7][8]. The presence of this compound in the daily diet suggests its potential as a nutraceutical and a lead compound for therapeutic development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on data from the PubChem database[1].

| Property | Value |

| Molecular Formula | C₁₇H₁₂N₂O₄ |

| Molecular Weight | 308.29 g/mol |

| IUPAC Name | 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid |

| CAS Number | 100041-05-2 |

| Physical Description | Solid |

| Melting Point | 231 - 233 °C |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities with potential therapeutic applications. The following sections detail its key effects, supported by quantitative data and experimental methodologies.

Regulation of Lipid Metabolism

This compound has been identified as a regulator of lipid droplets (LDs) and lipid metabolism, suggesting its potential in addressing lipid disorders[9]. Studies have shown that this compound can significantly decrease cellular triglyceride (TG) levels and reduce the size of lipid droplets[9][10].

| Parameter | This compound Concentration | Result | Reference |

| Cellular Triglyceride (TG) | 40 µM, 80 µM | 12.0 - 22.4% decrease in cellular TG compared to modeling groups. | [9][10] |

| Cellular Neutral Lipid Content | 40 µM, 80 µM | 17.4 - 53.9% reduction in cellular neutral lipid content. | [9][10] |

| Lipid Droplet (LD) Size | 40 µM, 80 µM | 10.0 - 35.3% decrease in LD size. | [9][10] |

This protocol is based on methodologies used to study the effects of compounds on lipid accumulation in hepatocytes[11].

-

Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Induction of Lipid Accumulation: To mimic conditions of lipid overload, cells are treated with a mixture of oleic acid and palmitic acid.

-

This compound Treatment: Cells are co-incubated with the fatty acid mixture and various concentrations of this compound.

-

Lipid Droplet Staining: After the incubation period, cells are fixed and stained with a fluorescent dye that specifically labels neutral lipids within lipid droplets (e.g., BODIPY 493/503 or Nile Red).

-

Quantification: The intensity of the fluorescence is measured using a fluorescence microscope or a plate reader to quantify the amount of lipid accumulation. Cell viability assays (e.g., MTT or CCK-8) are performed in parallel to ensure that the observed effects are not due to cytotoxicity.

This compound's mechanism for regulating lipid metabolism involves the modulation of key genes involved in lipogenesis (fatty acid synthesis) and lipolysis (fatty acid breakdown)[9].

Activation of the Nrf2 Antioxidant Pathway

This compound has been identified as a potent activator of the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress[12]. Activation of this pathway leads to the expression of various antioxidant and detoxification enzymes.

| Parameter | This compound Concentration | Result | Reference |

| Cytotoxicity (IC₅₀) in C3A hepatocytes | < 500 µM | This compound showed low cytotoxicity. | [12] |

| Cytoprotection against pro-oxidant | Not specified | Greater than 3-fold increase in cytoprotection compared to the control. | [12] |

| Gene Expression | Not specified | Increased expression of Nrf2-dependent phase II enzyme genes and their products (NQO1, GSTP, and GSH proteins). | [12] |

This protocol is a generalized procedure based on studies of Nrf2 activation[12].

-

Cell Culture: Human hepatocyte cells (e.g., C3A) are cultured in an appropriate medium.

-

This compound Treatment: Cells are treated with varying concentrations of this compound for a specified period.

-

Gene Expression Analysis (qPCR): RNA is extracted from the cells, reverse-transcribed to cDNA, and quantitative PCR is performed to measure the mRNA levels of Nrf2 target genes (e.g., NQO1, GSTP1, GCLC).

-

Protein Expression Analysis (Western Blot): Cell lysates are prepared, and proteins are separated by SDS-PAGE. Western blotting is performed using specific antibodies to detect the protein levels of NQO1, GSTP, and other Nrf2-regulated proteins.

-

Functional Assays: The enzymatic activity of quinone oxidoreductase 1 (NQO1) can be measured using a colorimetric assay. Glutathione (GSH) levels can be quantified using commercially available kits.

Under normal conditions, Keap1 targets Nrf2 for degradation. This compound is proposed to interact with Keap1, leading to the stabilization and nuclear translocation of Nrf2, which then activates the transcription of antioxidant genes.

Inhibition of Non-Enzymatic Protein Glycation

This compound has been shown to inhibit the non-enzymatic glycation of proteins, a process that contributes to the pathology of diabetes and neurodegenerative disorders[7][8]. It also demonstrates peroxynitrite scavenging activity[7][8].

| Parameter | IC₅₀ / EC₅₀ Value | Reference |

| Bovine Serum Albumin (BSA) Glycation (IC₅₀) | 85.31 µM | [10] |

| Peroxynitrite (ONOO⁻) Scavenging (EC₅₀) | 71.99 µM | [10] |

This protocol is based on standard methods for assessing anti-glycation activity[7][8].

-

Reaction Mixture Preparation: A reaction mixture is prepared containing bovine serum albumin (BSA) as the model protein, a monosaccharide (e.g., glucose or fructose) as the glycating agent, and a phosphate (B84403) buffer.

-

This compound Treatment: Different concentrations of this compound are added to the reaction mixture. A control group without this compound is also prepared.

-

Incubation: The mixtures are incubated at 37°C for an extended period (e.g., several days or weeks) to allow for the formation of advanced glycation end products (AGEs).

-

Fluorescence Measurement: The formation of fluorescent AGEs is monitored by measuring the fluorescence intensity at specific excitation and emission wavelengths (e.g., 370 nm excitation and 440 nm emission).

-

Calculation of Inhibition: The percentage inhibition of glycation by this compound is calculated by comparing the fluorescence intensity of the this compound-treated samples to that of the control.

Synthesis and Quantification

Synthesis

The formation of this compound occurs through the Pictet-Spengler reaction between L-tryptophan and 3-deoxyglucosone[2][3][4][5][6]. While naturally formed during food processing, chemical synthesis methods for this compound and its analogs have also been developed for research purposes[12][13].

Quantification

High-performance liquid chromatography (HPLC) with fluorescence detection is a common and sensitive method for the quantification of this compound in various matrices, including food samples[3][4][6].

This is a general outline based on methods for analyzing similar compounds.

-

Sample Preparation: The sample (e.g., food extract) is prepared by extraction with a suitable solvent, followed by filtration.

-

Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 reversed-phase column. A gradient elution is typically used with a mobile phase consisting of an aqueous solution with an acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Fluorescence Detection: this compound is detected by a fluorescence detector set at an appropriate excitation and emission wavelength.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve generated using this compound standards of known concentrations.

Conclusion and Future Directions

This compound, a β-carboline alkaloid found in the human diet, exhibits a compelling profile of biological activities. Its ability to modulate lipid metabolism, activate the Nrf2 antioxidant pathway, and inhibit protein glycation positions it as a promising candidate for further investigation in the context of metabolic disorders, oxidative stress-related diseases, and diabetic complications. The data and protocols presented in this whitepaper provide a foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing natural product. Future research should focus on in vivo studies to validate the observed in vitro effects, further elucidate the molecular mechanisms of action, and explore the development of this compound analogs with enhanced potency and bioavailability.

References

- 1. tandfonline.com [tandfonline.com]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation, Identification, and Occurrence of the Furan-Containing β-Carboline this compound Derived from l-Tryptophan and Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound as a Lipid Droplet Regulator against Lipid Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound as a Promising Nrf2 Pathway Activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HPLC method with fluorescence detection for the quantitative determination of flaxseed lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Flazin in Fermented Foods: A Technical Guide to its Natural Sources and Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flazin, a β-carboline alkaloid with the chemical formula C17H12N2O4, is a bioactive compound found in a variety of fermented and processed foods.[1] Emerging research has highlighted its potential as a modulator of key cellular pathways, including the Keap1-Nrf2 antioxidant response, inhibition of non-enzymatic protein glycation, and regulation of lipid metabolism. This technical guide provides an in-depth overview of the natural sources of this compound in fermented foods, detailed experimental protocols for its analysis and bioactivity assessment, and a summary of quantitative data to support further research and development.

Introduction to this compound

This compound, also known by its chemical name 1-[5-(Hydroxymethyl)-2-furanyl]-9H-pyrido[3,4-b]indole-3-carboxylic acid, is a harmala alkaloid.[1] It is formed from the reaction of L-tryptophan with carbohydrates, particularly fructose (B13574), during food processing and fermentation.[2] Its presence has been identified in a range of food products, with notable concentrations in fermented foods like soy sauce and miso.[2][3] The biological activities of this compound have garnered scientific interest, particularly its role as an activator of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant defenses.[4] Furthermore, studies have demonstrated its ability to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications, and to regulate lipid droplet accumulation in cells.[5][6]

Natural Sources of this compound in Fermented Foods

This compound is a diet-derived bioactive constituent primarily found in fermented foods.[6] Its concentration can vary significantly depending on the raw materials, fermentation process, and processing conditions.

Table 1: Quantitative Data on this compound Concentration in Fermented Foods

| Fermented Food Product | This compound Concentration (µg/g or µg/mL) | Reference |

| Miso | 3.5 - 124.8 µg/g | [3] |

| Soy Sauce (Koikuchi) | 9.4 µg/mL (mean) | [2] |

| Soy Sauce (Tamari) | Not specified | |

| Balsamic Vinegar | Detected | [2] |

| Beer | Detected | [2] |

Biological Activities and Quantitative Data

This compound exhibits several bioactivities with potential therapeutic applications. The following table summarizes the key activities and associated quantitative data from in vitro studies.

Table 2: Summary of this compound's Biological Activities and Quantitative Data

| Biological Activity | Experimental Model | Key Findings | Quantitative Data | Reference |

| Keap1-Nrf2 Pathway Activation | Human hepatocytes (C3A cells) | This compound activates the Keap1-Nrf2 system, leading to increased expression of Nrf2-dependent phase II enzymes. | Lowest cytotoxicity (IC50 < 500 μM) and highest capacity to activate the Keap1-Nrf2 system among compounds tested. | [4] |

| Inhibition of Non-enzymatic Protein Glycation | Bovine Serum Albumin (BSA) and insulin (B600854) glycation assays | This compound inhibits the formation of advanced glycation end-products (AGEs). | Good inhibition of monosaccharide-induced non-enzymatic glycation. | [5] |

| Lipid Droplet Regulation | Human kidney proximal tubular epithelial (HK-2) cells | This compound reduces cellular neutral lipid content and lipid droplet size. | Significantly decreased cellular triglyceride (TG) by 12.0–22.4%; Reduced cellular neutral lipid content by 17.4–53.9% and lipid droplet size by 10.0–35.3%. | [6] |

| Xanthine (B1682287) Oxidase Inhibition | In vitro enzyme assay | This compound exhibits strong xanthine oxidase inhibitory activity. | IC50 = 0.51 ± 0.05 mM |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Extraction and Quantification of this compound from Fermented Foods by HPLC

This protocol describes a general method for the extraction and quantification of this compound from a fermented food matrix, such as miso or soy sauce, using High-Performance Liquid Chromatography (HPLC).

4.1.1. Materials and Reagents

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (analytical grade)

-

Water (ultrapure)

-

This compound standard (synthesized or purchased)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Syringe filters (0.45 µm)

4.1.2. Sample Preparation and Extraction

-

Homogenization: Homogenize 1-5 g of the fermented food sample. For liquid samples like soy sauce, use directly.

-

Extraction: Add 10-20 mL of methanol to the homogenized sample.

-

Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Supernatant Collection: Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pooling and Evaporation: Pool the supernatants and evaporate to dryness under reduced pressure at 40°C.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 5 mL) of 10% methanol in water.

4.1.3. Solid Phase Extraction (SPE) Clean-up

-

Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

-

Loading: Load the reconstituted extract onto the SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar impurities.

-

Elution: Elute this compound with 5 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a known volume (e.g., 1 mL) of the mobile phase.

-

Filtration: Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.

4.1.4. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

-

Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: Fluorescence detector (Excitation: 365 nm, Emission: 440 nm) or a Diode Array Detector (DAD) monitoring at 270 nm and 365 nm. For higher specificity and confirmation, a mass spectrometer (MS) can be used.

4.1.5. Quantification

-

Prepare a calibration curve using a series of known concentrations of the this compound standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Assessment of Keap1-Nrf2 Pathway Activation

This protocol outlines a method to assess the activation of the Keap1-Nrf2 pathway in a human hepatocyte cell line (e.g., C3A or HepG2) treated with this compound, using Western blot analysis.

4.2.1. Cell Culture and Treatment

-

Culture C3A or HepG2 cells in the recommended medium and conditions.

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

4.2.2. Protein Extraction

-

Wash the cells with ice-cold Phosphate (B84403) Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant containing the total protein extract.

-

Determine the protein concentration using a BCA or Bradford assay.

4.2.3. Western Blot Analysis

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Nrf2 (1:1000), Keap1 (1:1000), and a loading control like β-actin or GAPDH (1:5000).

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

In Vitro Non-Enzymatic Protein Glycation Inhibition Assay

This protocol describes an in vitro assay to evaluate the inhibitory effect of this compound on the formation of advanced glycation end-products (AGEs) using Bovine Serum Albumin (BSA) and fructose.

4.3.1. Reagents

-

Bovine Serum Albumin (BSA)

-

D-Fructose

-

Phosphate buffer (0.1 M, pH 7.4)

-

Sodium azide (B81097)

-

This compound

-

Aminoguanidine (positive control)

4.3.2. Assay Procedure

-

Prepare a reaction mixture containing BSA (10 mg/mL) and fructose (500 mM) in 0.1 M phosphate buffer (pH 7.4) with 0.02% sodium azide to prevent microbial growth.

-

Add different concentrations of this compound (e.g., 10, 50, 100 µM) to the reaction mixture.

-

Include a control group (BSA + fructose), a blank group (BSA alone), and a positive control group (BSA + fructose + aminoguanidine).

-

Incubate the mixtures in a sterile, sealed container at 37°C for 7-21 days.

-

After incubation, measure the formation of fluorescent AGEs using a fluorescence spectrophotometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

-

Calculate the percentage of inhibition of AGE formation using the following formula: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100

Lipid Droplet Regulation Assay (Oil Red O Staining)

This protocol details a method to assess the effect of this compound on lipid accumulation in a cell line prone to lipid droplet formation (e.g., oleic acid-treated HepG2 cells) using Oil Red O staining.

4.4.1. Cell Culture and Treatment

-

Culture HepG2 cells in the appropriate medium.

-

Seed the cells in 24-well plates and allow them to attach.

-

Induce lipid accumulation by treating the cells with oleic acid (e.g., 200 µM) for 24 hours.

-

Co-treat the cells with different concentrations of this compound (e.g., 10, 50, 100 µM) along with oleic acid. Include a vehicle control and an oleic acid-only control.

4.4.2. Oil Red O Staining Procedure

-

Fixation: Wash the cells with PBS and fix with 10% formalin for 30-60 minutes.

-

Washing: Wash the cells twice with distilled water.

-

Dehydration: Wash the cells with 60% isopropanol (B130326) for 5 minutes.

-

Staining: Remove the isopropanol and add freshly prepared Oil Red O working solution to cover the cells. Incubate for 10-20 minutes at room temperature.

-

Washing: Wash the cells 2-5 times with distilled water until the excess stain is removed.

-

(Optional) Counterstaining: Stain the nuclei with hematoxylin (B73222) for 1 minute and wash with water.

-

Visualization: Visualize the lipid droplets (stained red) under a microscope.

4.4.3. Quantification of Lipid Accumulation

-

After staining, elute the Oil Red O from the cells by adding 100% isopropanol and incubating for 10 minutes with gentle shaking.

-

Transfer the isopropanol eluate to a 96-well plate.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage reduction in lipid accumulation compared to the oleic acid-only control.

Signaling Pathways and Experimental Workflows

Keap1-Nrf2 Signaling Pathway and the Role of this compound

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers like this compound, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of antioxidant and phase II detoxification enzymes.

Caption: Keap1-Nrf2 signaling pathway and this compound's mechanism of action.

Experimental Workflow: this compound Quantification by HPLC

Caption: Workflow for this compound quantification in fermented foods by HPLC.

Experimental Workflow: Western Blot for Nrf2 Activation

Caption: Workflow for Western blot analysis of Nrf2 pathway activation.

Conclusion

This compound is a promising bioactive compound found in fermented foods with demonstrated potential in modulating key cellular pathways related to oxidative stress, glycation, and lipid metabolism. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows. Further research is warranted to fully elucidate the therapeutic potential of this compound and to optimize its extraction and application from natural food sources.

References

- 1. researchgate.net [researchgate.net]

- 2. Presence of this compound in Miso and Identification of Four Tryptophan-Derived ß-Carbolines Formed during Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound as a Promising Nrf2 Pathway Activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

The Discovery of Flazin in Cherry Tomato Juice: A Novel Inhibitor of Non-Enzymatic Protein Glycation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hyperglycemic conditions and associated oxidative stress are known to accelerate non-enzymatic protein glycation, a process implicated in the progression of diabetic complications and neuronal disorders.[1][2][3][4] This document details the discovery and characterization of Flazin , an alkaloid isolated from cherry tomato (Solanum lycopersicum var. cerasiforme) juice.[1][2][3][4] Research has identified this compound as a potent inhibitor of monosaccharide-induced non-enzymatic glycation of bovine pancreas insulin (B600854) and bovine serum albumin (BSA).[1][2][3][4] Furthermore, this compound demonstrates significant peroxynitrite scavenging activity, suggesting a dual mechanism of action in combating carbonyl and nitrosative stress.[1][2][3][4] Molecular dynamics simulations have further elucidated its interaction with key insulin residues involved in glycation.[1][2][3][4] These findings present this compound as a promising lead compound for the development of therapeutic agents targeting diabetes and neurodegenerative diseases.[1][3]

Introduction

The Maillard reaction, or non-enzymatic glycation, is a cascade of reactions initiated by the binding of a reducing sugar to the amino group of a protein, forming a Schiff base.[2] This process leads to the formation of Advanced Glycation End-products (AGEs), which contribute to the pathophysiology of numerous chronic diseases.[2] Cherry tomatoes are a known source of various bioactive compounds, including carotenoids, vitamins, and phenolic compounds.[5] A systematic investigation into the constituents of cherry tomato juice led to the isolation of 19 compounds, including the alkaloid this compound.[1][2][3][4] This paper summarizes the experimental journey from isolation to the functional characterization of this compound as a novel anti-glycation agent.

Isolation and Characterization of Compounds from Cherry Tomato Juice

A total of 19 compounds were isolated from the methanol-soluble fraction of cherry tomato juice.[2] These compounds belong to diverse chemical classes, including alkaloids, steroidal saponins, phenolic compounds, and nucleosides.[1][2][3][4] The inhibitory effects of these compounds on bovine serum albumin (BSA) glycation were evaluated.

Data Presentation: Inhibitory Activity on BSA Glycation

The following table summarizes the inhibitory concentration (IC50) values for selected compounds against BSA glycation.

| Compound Number | Compound Name | IC50 (μM) |

| 2 | This compound | 85.31 ± 0.68 |

| 11 | N/A | 193.22 ± 6.46 |

| 13 | N/A | 11.91 ± 1.27 |

| Positive Control | N/A | 953.15 ± 6.46 |

| Note: Data extracted from the study "Discovery of this compound, an Alkaloid Isolated from Cherry Tomato Juice..."[2] Not all 19 compounds showed activity at the tested concentrations. Compound 13, while most potent, was not the focus of the paper's subsequent detailed analysis on this compound. |

Experimental Protocols

General Experimental Procedures

Nuclear Magnetic Resonance (NMR) spectra were recorded on a JEOL JNM-ECZ 600 MHz spectrometer. High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed using an Agilent 6530 Q-TOF LC/MS system.

Isolation of this compound and Other Compounds

-

Preparation of Juice : Fresh cherry tomatoes (10 kg) were juiced using a blender.

-

Solvent Extraction : The juice was filtered and partitioned sequentially with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).

-

Fractionation : The n-BuOH soluble fraction (21.3 g) was subjected to Diaion HP-20 column chromatography, eluting with a stepwise gradient of methanol (B129727) (MeOH) in water.

-

Chromatographic Separation : The 80% MeOH fraction was further separated using silica (B1680970) gel column chromatography with a gradient of chloroform-methanol-water.

-

Purification : Repeated steps of octadecylsilanized (ODS) silica gel column chromatography and high-performance liquid chromatography (HPLC) were used to isolate the 19 compounds, including this compound.

In Vitro Protein Glycation Inhibition Assay

-

Reaction Mixture : A solution containing Bovine Serum Albumin (BSA) (10 mg/mL), glucose (80 mg/mL), and fructose (B13574) (240 mg/mL) in phosphate (B84403) buffer was prepared.

-

Incubation : The test compounds (at various concentrations) were added to the reaction mixture and incubated at 37 °C for 7 days in the dark.

-

Fluorescence Measurement : After incubation, the fluorescence intensity of the generated AGEs was measured using a fluorescence spectrophotometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

IC50 Calculation : The concentration of the compound that inhibited AGE formation by 50% (IC50) was calculated.

Peroxynitrite Scavenging Activity Assay

-

Reaction Buffer : A solution of 50 mM potassium phosphate buffer (pH 7.4) was prepared.

-

DHR 123 Oxidation : Dihydrorhodamine 123 (DHR 123) was used as a fluorescent probe.

-

Measurement : The fluorescence was measured with an excitation at 485 nm and emission at 535 nm, with and without the test compound, after the addition of the peroxynitrite donor SIN-1.

Visualizations: Workflows and Mechanisms

Experimental Workflow Diagram

Caption: Isolation and Bioassay Workflow for this compound.

Signaling Pathway: Mechanism of Action

Caption: this compound's Dual Inhibitory and Scavenging Mechanism.

Mechanism of Action and In Silico Analysis

This compound's protective effects stem from two primary actions:

-

Inhibition of Glycation : this compound directly interferes with the non-enzymatic glycation process, reducing the formation of harmful AGEs.[1][2][3][4]

-

Peroxynitrite Scavenging : By neutralizing peroxynitrite anions, this compound prevents the nitration of tyrosine residues in proteins, another modification that leads to cellular damage.[1][2][3][4]

Molecular dynamics simulations provided further insight, revealing that this compound consistently interacts with key residues on the insulin molecule (Phe1, Val2, Tyr26, and Lys29).[1][3][4] These residues are critical in the processes of insulin glycation and dimerization, suggesting a specific molecular basis for this compound's inhibitory activity.[1][3][4]

Conclusion and Future Directions

The discovery of this compound in cherry tomato juice marks a significant advancement in the search for natural compounds with therapeutic potential against chronic diseases. Its demonstrated ability to inhibit protein glycation and scavenge reactive nitrogen species positions it as a strong candidate for further preclinical and clinical investigation.[1][3] Future research should focus on optimizing its synthesis, evaluating its efficacy in in vivo models of diabetes and neurodegeneration, and further exploring its structure-activity relationship to develop even more potent derivatives.

References

- 1. Discovery of this compound, an Alkaloid Isolated from Cherry Tomato Juice, As a Novel Non-Enzymatic Protein Glycation Inhibitor via in Vitro and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rs.mfu.ac.th [rs.mfu.ac.th]

Flazin: A Novel Inhibitor of Protein Glycation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging role of flazin, an alkaloid isolated from cherry tomato juice, as a potent inhibitor of non-enzymatic protein glycation. This process, a key factor in the pathogenesis of diabetic complications and neurodegenerative diseases, involves the non-enzymatic reaction between reducing sugars and proteins, leading to the formation of Advanced Glycation End-products (AGEs).[1][2][3][4][5] this compound has demonstrated significant potential in mitigating this process, positioning it as a promising lead compound for therapeutic development.[1][2][3]

Quantitative Analysis of this compound's Anti-Glycation Activity

In vitro studies have quantified the inhibitory effects of this compound on the glycation of bovine pancreas insulin (B600854) (BPI) and bovine serum albumin (BSA) induced by different monosaccharides. The data, summarized below, highlights the potent anti-glycation properties of this compound, particularly in comparison to other isolated compounds and its own aglycone.

| Model System | Glycating Agent | Compound | IC50 (μM) | % Inhibition |

| Bovine Pancreas Insulin (BPI) Glycation | D-Ribose | This compound | 190.21 ± 4.51 | |

| D-Glucose | This compound | 165.70 ± 5.64 | ||

| D-Ribose | Alkaloid 2 | 3.89 ± 0.31 | ||

| D-Glucose | Alkaloid 2 | 1.62 ± 0.07 | ||

| D-Ribose | Flavonoid 11 | 119.93 ± 6.09 | ||

| D-Glucose | Flavonoid 11 | 120.08 ± 5.86 | ||

| D-Ribose | Flavonoid 13 | 106.50 ± 5.28 | ||

| D-Glucose | Flavonoid 13 | 4.56 ± 0.36 | ||

| D-Ribose | Tomato Saponin 7 | 34.62 ± 1.06 | ||

| D-Glucose | Steroidal Compound 9 | 37.17 ± 4.88 | ||

| Data sourced from in vitro studies on compounds isolated from cherry tomato juice.[1] |

Mechanism of Action

This compound's inhibitory action on protein glycation is multifaceted. Molecular dynamics simulations have revealed that this compound interacts with key amino acid residues on insulin, namely Phe1, Val2, Tyr26, and Lys29.[1][2][3][4] These residues are critical in the processes of insulin glycation and dimerization. By binding to these sites, this compound likely shields them from attack by reducing sugars, thus preventing the initial steps of glycation.

Furthermore, this compound exhibits antioxidant properties by scavenging peroxynitrite anions.[1][2][3] This action is dose-dependent and contributes to the protection of proteins from nitration, another detrimental modification that often accompanies glycation in hyperglycemic conditions.[1][2][3][4]

Caption: this compound's dual mechanism in inhibiting protein glycation.

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments used to assess the anti-glycation activity of this compound.

Bovine Pancreas Insulin (BPI) Glycation Assay

This assay evaluates the ability of a compound to inhibit the glycation of insulin, a critical protein in glucose metabolism.

-

Preparation of Solutions:

-

Prepare a stock solution of bovine pancreas insulin in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare stock solutions of the glycating agents, D-ribose and D-glucose, in the same buffer.

-

Prepare stock solutions of this compound and any positive controls (e.g., aminoguanidine) at various concentrations.

-

-

Incubation:

-

In a microplate or microcentrifuge tubes, combine the BPI solution, the chosen glycating agent, and different concentrations of this compound or the control compound.

-

Include a control group with BPI and the glycating agent only, and a blank group with BPI alone.

-

Incubate the mixtures at 37°C for a specified period (e.g., 24-72 hours), allowing the glycation reaction to proceed.

-

-

Measurement of Glycation:

-

After incubation, measure the formation of advanced glycation end-products (AGEs). This is typically done by detecting the characteristic fluorescence of AGEs.

-

Use a fluorescence spectrophotometer with an excitation wavelength of approximately 320 nm and an emission wavelength of around 410 nm.[1]

-

The fluorescence intensity is directly proportional to the extent of glycation.

-

-

Data Analysis:

-

Calculate the percentage inhibition of glycation for each concentration of this compound using the following formula: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] x 100

-

Determine the IC50 value, which is the concentration of this compound required to inhibit AGE formation by 50%.

-

Caption: Workflow for the BPI glycation inhibition assay.

Bovine Serum Albumin (BSA) Glycation Assay

This assay is a common and robust method for screening potential anti-glycation agents using a stable and readily available protein.

-

Preparation of Solutions:

-

Prepare a stock solution of bovine serum albumin (e.g., 10 mg/mL) in a phosphate (B84403) buffer (pH 7.4) containing sodium azide (B81097) to prevent bacterial growth.

-

Prepare stock solutions of the glycating agent (e.g., glucose or fructose) and the test compound (this compound) in the same buffer.

-

-

Incubation:

-

Mix the BSA solution with the glycating agent and various concentrations of this compound in a reaction vessel.

-

Establish control groups (BSA + glycating agent) and blank groups (BSA alone).

-

Incubate the mixtures at 37°C for an extended period, typically several weeks, to allow for significant AGE formation.

-

-

Measurement of Glycation:

-

The extent of glycation can be assessed using several methods:

-

Fluorescence Spectroscopy: Similar to the BPI assay, measure the characteristic fluorescence of AGEs (e.g., excitation at 370 nm, emission at 440 nm).

-

Enzyme-Linked Immunosorbent Assay (ELISA): Use specific antibodies to detect the formation of particular AGEs, such as carboxymethyl-lysine (CML).

-

SDS-PAGE: Analyze the protein bands for cross-linking and changes in molecular weight, which can be indicative of advanced glycation.

-

-

-

Data Analysis:

-

Calculate the percentage inhibition and IC50 values as described for the BPI assay, based on the chosen measurement technique.

-

Caption: Logical workflow for the BSA glycation inhibition assay.

Conclusion

This compound, a naturally occurring alkaloid, has emerged as a significant inhibitor of non-enzymatic protein glycation. Its dual mechanism of action, involving both the direct protection of key protein residues and the scavenging of damaging reactive species, makes it a compelling candidate for further investigation. The quantitative data from in vitro assays underscore its potency. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound and other novel anti-glycation agents in the context of diabetes and neurodegenerative disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound, an Alkaloid Isolated from Cherry Tomato Juice, As a Novel Non-Enzymatic Protein Glycation Inhibitor via in Vitro and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of this compound, an Alkaloid Isolated from Cherry Tomato Juice, As a Novel Non-Enzymatic Protein Glycation Inhibitor via in Vitro and in Silico Studies. | Semantic Scholar [semanticscholar.org]

Flazin: A Comprehensive Technical Guide to its Biochemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flazin, a naturally occurring β-carboline alkaloid, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of the known biochemical and physical properties of this compound. It details its role as a potent inhibitor of non-enzymatic protein glycation and a scavenger of peroxynitrite, highlighting its potential therapeutic applications in metabolic and neurodegenerative disorders. Furthermore, this document elucidates this compound's function as a regulator of lipid metabolism, detailing its influence on lipolysis and lipogenesis. Comprehensive data on its physical characteristics are presented, alongside detailed experimental protocols for the key bioactivities discussed. Visual diagrams of its metabolic pathway influence and experimental workflows are provided to facilitate a deeper understanding of its molecular interactions and laboratory assessment.

Physicochemical Properties

This compound (systematic name: 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid) is a harmala alkaloid.[1] Its core structure consists of a β-carboline skeleton linked to a hydroxymethylfuran group. This unique structure underpins its chemical reactivity and biological functions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₂N₂O₄ | PubChem[1] |

| Molecular Weight | 308.29 g/mol | PubChem[1] |

| Melting Point | 231 - 233 °C | PubChem[1] |

| Physical Description | Solid | PubChem[1] |

| CAS Number | 100041-05-2 | PubChem[1] |

| ChEBI ID | CHEBI:69443 | PubChem[1] |

| HMDB ID | HMDB0033459 | PubChem[1] |

Biochemical Properties and Mechanisms of Action

This compound exhibits a range of biochemical activities, with significant implications for human health. Its primary roles identified to date are as an inhibitor of non-enzymatic protein glycation, a peroxynitrite scavenger, and a regulator of lipid metabolism.

Inhibition of Non-Enzymatic Protein Glycation

This compound has been identified as a potent inhibitor of non-enzymatic protein glycation, a process implicated in the pathogenesis of diabetic complications.[2] It demonstrates significant inhibitory effects on the formation of advanced glycation end-products (AGEs).

Table 2: Inhibitory Activity of this compound against Protein Glycation and Peroxynitrite

| Activity | IC₅₀ / EC₅₀ | Target/Assay | Source |

| BSA Glycation Inhibition | 85.31 μM (IC₅₀) | Bovine Serum Albumin (BSA) | ChemicalBook[3] |

| Peroxynitrite Scavenging | 71.99 μM (EC₅₀) | Peroxynitrite (ONOO⁻) | ChemicalBook[3] |

Molecular dynamics simulations have revealed that this compound can interact with key amino acid residues (Phe1, Val2, Tyr26, and Lys29) on insulin (B600854), which are crucial for insulin's glycation and dimerization.[2][4] By blocking these sites, this compound may prevent the structural and functional damage to insulin caused by glycation.

Peroxynitrite Scavenging Activity

This compound is an effective scavenger of peroxynitrite (ONOO⁻), a reactive nitrogen species that can induce cellular damage through nitration of proteins and other macromolecules.[2] This activity contributes to its potential neuroprotective and anti-inflammatory effects. The scavenging of peroxynitrite by this compound has been shown to block the tyrosine nitration of bovine serum albumin (BSA).[2][4]

Regulation of Lipid Metabolism

This compound has been demonstrated to act as a lipid droplet (LD) regulator, suggesting its potential in addressing lipid disorders.[5] It significantly decreases cellular triglyceride (TG) content by 12.0–22.4% in cellular models.[2] This effect is achieved through a dual mechanism: the promotion of lipolysis and the inhibition of lipogenesis.[1]

This compound treatment upregulates the mRNA expression of Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme in triglyceride hydrolysis.[1] Concurrently, it downregulates the expression of key enzymes involved in fatty acid synthesis, including Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), and Stearoyl-CoA Desaturase-1 (SCD-1).[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the proposed mechanism by which this compound regulates lipid metabolism at the cellular level.

Caption: this compound's dual-action on lipid metabolism.

Experimental Protocols

The following are detailed methodologies for assessing the key bioactivities of this compound.

Inhibition of Protein Glycation (BSA-Glucose Assay)

This protocol is a common method to assess the in vitro inhibition of AGE formation.

Caption: Workflow for the BSA-glucose glycation assay.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of Bovine Serum Albumin (BSA) (e.g., 10 mg/mL) in a phosphate buffer (100 mM, pH 7.4).

-

Prepare a concentrated glucose solution (e.g., 500 mM) in the same buffer.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

-

Prepare a positive control inhibitor, such as Aminoguanidine.

-

-

Assay Setup:

-

In a 96-well plate or microcentrifuge tubes, combine the BSA solution, glucose solution, and varying concentrations of this compound.

-

Include a control group with BSA and glucose but no inhibitor.

-

Include a blank group with BSA and buffer (no glucose).

-

The final volume for each reaction should be consistent.

-

-

Incubation:

-

Seal the plate or tubes and incubate at 37°C for an extended period (e.g., 7 to 15 days) in the dark to allow for the formation of AGEs.

-

-

Fluorescence Measurement:

-

After incubation, measure the fluorescence intensity using a spectrofluorometer. The characteristic fluorescence of AGEs is typically measured at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.

-

-

Data Analysis:

-

Calculate the percentage inhibition of AGE formation for each concentration of this compound using the formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] x 100

-

The IC₅₀ value can be determined by plotting the percent inhibition against the log of the this compound concentration.

-

Peroxynitrite Scavenging Assay

This protocol outlines a fluorometric method to determine the peroxynitrite scavenging capacity of this compound.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of a fluorescent probe that is quenched or enhanced by peroxynitrite (e.g., Dihydrorhodamine 123).

-

Prepare a solution of authentic peroxynitrite (ONOO⁻). The concentration should be determined spectrophotometrically just before use.

-

Prepare various concentrations of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a known peroxynitrite scavenger (e.g., ebselen) as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add the fluorescent probe and different concentrations of this compound or the positive control.

-

Initiate the reaction by adding the peroxynitrite solution to each well.

-

A control group should contain the probe and peroxynitrite without any scavenger.

-

-

Fluorescence Measurement:

-

Immediately measure the change in fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths for the chosen probe.

-

-

Data Analysis:

-

The scavenging activity is determined by the ability of this compound to prevent the change in fluorescence caused by peroxynitrite.

-

Calculate the percentage of scavenging activity and determine the EC₅₀ value, which is the concentration of this compound required to scavenge 50% of the peroxynitrite.

-

Analysis of Lipid Metabolism Regulation (Cell-Based Assay)

This protocol describes how to assess this compound's effect on lipid accumulation and the expression of related genes in a cell culture model.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HepG2 hepatocytes or 3T3-L1 adipocytes) under standard conditions.

-

Induce lipid accumulation by treating the cells with a high concentration of fatty acids (e.g., oleic acid or palmitic acid).

-

Co-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

-

Quantification of Intracellular Lipids:

-

After treatment, lyse the cells and measure the total intracellular triglyceride content using a commercial colorimetric or fluorometric assay kit.

-

Alternatively, stain the cells with a lipophilic dye such as Oil Red O or BODIPY to visualize and quantify lipid droplets using microscopy and image analysis software.

-

-

Gene Expression Analysis (qRT-PCR):

-

Extract total RNA from the treated cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform quantitative real-time PCR (qRT-PCR) using specific primers for genes involved in lipogenesis (e.g., ACC, FAS, SCD-1) and lipolysis (e.g., ATGL).

-

Normalize the expression levels to a housekeeping gene (e.g., GAPDH or β-actin).

-

-

Data Analysis:

-

Compare the triglyceride content and lipid droplet accumulation in this compound-treated cells to the control cells.

-

Analyze the relative changes in gene expression to determine the effect of this compound on the transcriptional regulation of lipid metabolism pathways.

-

Conclusion

This compound is a promising bioactive compound with a multi-faceted mechanism of action. Its ability to inhibit protein glycation, scavenge reactive nitrogen species, and modulate lipid metabolism provides a strong rationale for its further investigation as a potential therapeutic agent for metabolic diseases such as diabetes and its complications, as well as conditions associated with oxidative stress and lipid dysregulation. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to explore and expand upon the current understanding of this compound's biochemical and physical properties.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound as a Lipid Droplet Regulator against Lipid Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of this compound, an Alkaloid Isolated from Cherry Tomato Juice, As a Novel Non-Enzymatic Protein Glycation Inhibitor via in Vitro and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Flazin: A Diet-Derived Bioactive Compound for Metabolic and Cellular Health

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Flazin, a naturally occurring β-carboline alkaloid, is emerging as a significant diet-derived bioactive compound with a range of potential therapeutic applications. Found predominantly in fermented foods and various fruit juices, this molecule has demonstrated compelling bioactivity in preclinical studies. This technical guide provides an in-depth overview of the current scientific understanding of this compound, with a focus on its effects on lipid metabolism and cellular antioxidant pathways. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of its molecular mechanisms of action.

Introduction

Diet-derived bioactive compounds are of increasing interest in the pharmaceutical and nutraceutical industries for their potential to modulate physiological processes and mitigate disease. This compound, a β-carboline alkaloid, has been identified in a variety of dietary sources, including fermented products like sake, rice vinegar, and soy sauce, as well as in fruit juices from cherry tomatoes, black currants, and Nitraria tangutorum.[1] Initial research has highlighted its diverse biological activities, including anti-HIV, antioxidant, and immunomodulatory properties.[1] More recent and detailed investigations, which form the core of this guide, have elucidated its significant roles in regulating lipid metabolism and activating cellular defense mechanisms against oxidative stress.

Chemical and Physical Properties

This compound is chemically identified as 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid.[2] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₂N₂O₄ | [3][4][5] |

| Molecular Weight | 308.29 g/mol | [2][3][] |

| CAS Number | 100041-05-2 | [5][] |

| Appearance | Solid powder | [] |

| Solubility | Soluble in DMSO | [] |

| Class | β-carboline alkaloid | [1][7] |

Bioactive Properties and Mechanisms of Action

This compound exerts its biological effects through at least two distinct and significant signaling pathways: the regulation of lipid metabolism and the activation of the Keap1-Nrf2 antioxidant response pathway.

Regulation of Lipid Metabolism

This compound has been identified as a potent regulator of lipid metabolism, with the ability to ameliorate lipid accumulation in cells.[1][8] Studies have shown that this compound can significantly decrease cellular triglyceride (TG) and neutral lipid content.[1][8] This effect is attributed to its ability to modulate the expression of key genes involved in lipogenesis (fat synthesis) and lipolysis (fat breakdown).[1][8]

Specifically, this compound treatment has been shown to:

-

Promote Lipolysis: by upregulating the mRNA expression of Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme for the hydrolysis of triglycerides stored in lipid droplets.

-

Inhibit Lipogenesis: by downregulating the mRNA expression of key lipogenic enzymes, including Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), and Stearoyl-CoA Desaturase-1 (SCD-1).

The proposed mechanism of this compound's action on lipid metabolism is illustrated in the following diagram.

Activation of the Keap1-Nrf2 Antioxidant Pathway

This compound is a potent activator of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Keap1 targets Nrf2 for degradation. Upon activation by inducers like this compound, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

This compound has been demonstrated to increase the expression of several Nrf2-dependent phase II detoxification and antioxidant enzymes, including:

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1)

-

Glutathione S-transferase P (GSTP)

-

Glutathione (GSH)

This mechanism contributes to this compound's antioxidant and cytoprotective effects. The activation of the Keap1-Nrf2 pathway by this compound is depicted below.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effect of this compound on Lipid Accumulation in HK-2 Cells

Data from a study using human kidney proximal tubular epithelial (HK-2) cells treated with fatty acids to induce lipid accumulation.[1]

| Treatment Group | Cellular Triglyceride (TG) Content (% of Control) | Cellular Neutral Lipid Content (% of Control) | Average Lipid Droplet (LD) Size (% of Control) |

| Palmitic Acid (PA) Model | |||

| PA (200 µM) | 100% | 100% | 100% |

| PA + this compound (40 µM) | 88.0% | 82.6% | Not significantly different |

| PA + this compound (80 µM) | 77.6% | 51.8% | 68.1% |

| Oleic Acid (OA) Model | |||

| OA (200 µM) | 100% | 100% | 100% |

| OA + this compound (40 µM) | 84.4% | 71.6% | Not significantly different |

| OA + this compound (80 µM) | 79.2% | 46.1% | 64.7% |

Table 2: Other Reported Bioactivities of this compound

| Activity | Metric | Value | Reference |

| Cytotoxicity (C3A cells) | IC₅₀ | > 500 µM | [7] |

| BSA Glycation Inhibition | IC₅₀ | 85.31 µM | [9] |

| Peroxynitrite Scavenging | EC₅₀ | 71.99 µM | [9] |

| Xanthine Oxidase Inhibition | IC₅₀ | 0.51 mM | [9] |

Experimental Protocols

This section provides a detailed overview of the methodologies used in the key studies investigating this compound's bioactivity.

Lipid Metabolism Studies

The following protocols are based on the study "this compound as a Lipid Droplet Regulator against Lipid Disorders."[1]

4.1.1. Cell Culture and Lipid Overloading

-

Cell Line: Human kidney proximal tubular epithelial (HK-2) cells.

-

Culture Conditions: Cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

-

Lipid Overloading: To induce lipid accumulation, cells are treated with 200 µM palmitic acid (PA) or 200 µM oleic acid (OA) complexed with fatty-acid-free bovine serum albumin (BSA) for 24 hours. Control groups receive BSA vehicle alone.

-

This compound Treatment: this compound (dissolved in DMSO) is co-incubated with the fatty acids at concentrations of 40 µM and 80 µM. The final DMSO concentration in the culture medium is kept below 0.1%.

4.1.2. Cellular Triglyceride (TG) Content Measurement

-

Cell Lysis: After treatment, cells are washed with PBS and lysed.

-

Extraction: Lipids are extracted from the cell lysate using a solvent mixture (e.g., chloroform:methanol).

-

Quantification: The triglyceride content in the extract is determined using a commercial colorimetric assay kit. The absorbance is measured with a microplate reader, and TG levels are calculated based on a standard curve.

4.1.3. Lipid Droplet (LD) Staining and Analysis

-

Fixation: Cells grown on coverslips are washed with PBS and fixed with 4% paraformaldehyde.

-

Staining: Fixed cells are stained with a fluorescent neutral lipid dye, such as BODIPY 493/503 or Oil Red O, to visualize lipid droplets. Cell nuclei are counterstained with DAPI.

-

Imaging: Images are acquired using a fluorescence microscope.

-

Quantification: Image analysis software (e.g., ImageJ) is used to quantify the total neutral lipid content (by measuring the total fluorescence intensity) and the average size of lipid droplets per cell.

4.1.4. Gene Expression Analysis (RT-qPCR)

-

RNA Extraction: Total RNA is isolated from treated cells using a suitable RNA extraction kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: Quantitative real-time PCR is performed using gene-specific primers for ATGL, ACC, FAS, SCD-1, and a housekeeping gene (e.g., GAPDH) for normalization. The relative mRNA expression levels are calculated using the 2-ΔΔCt method.

The general workflow for investigating this compound's effect on lipid metabolism is outlined below.

Keap1-Nrf2 Pathway Activation Studies

The following protocols are based on the study "this compound as a Promising Nrf2 Pathway Activator" and standard cell-based assays.[7]

4.2.1. Cell Culture and Treatment

-

Cell Line: Human hepatocyte cells (e.g., C3A or HepG2).

-

Culture Conditions: Standard culture conditions appropriate for the chosen cell line.

-

Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours). A known Nrf2 activator (e.g., sulforaphane) can be used as a positive control.

4.2.2. Nrf2 Nuclear Translocation (Western Blot)

-

Fractionation: After treatment, nuclear and cytoplasmic protein fractions are isolated from the cells using a nuclear extraction kit.

-

Western Blot: Protein concentrations are determined, and equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: The membrane is probed with a primary antibody specific for Nrf2. Loading controls (e.g., Lamin B for nuclear fraction, β-actin for cytoplasmic fraction) are used to ensure equal protein loading. A secondary antibody conjugated to HRP is then used for detection via chemiluminescence. An increase in the Nrf2 signal in the nuclear fraction indicates activation.

4.2.3. Nrf2 Target Gene Expression (RT-qPCR or Western Blot)

-

Gene Expression (RT-qPCR): As described in section 4.1.4, the mRNA levels of Nrf2 target genes (NQO1, GSTP, GCLC/GCLM for GSH synthesis) are quantified.

-

Protein Expression (Western Blot): Total cell lysates are analyzed by Western blot using primary antibodies against NQO1 and GSTP to determine if the increase in mRNA translates to increased protein levels.

Conclusion and Future Directions

This compound is a compelling diet-derived bioactive compound with well-documented effects on lipid metabolism and the cellular antioxidant response. Its ability to concurrently inhibit lipogenesis, promote lipolysis, and activate the protective Keap1-Nrf2 pathway positions it as a promising candidate for further investigation in the context of metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD) and diabetic nephropathy, where lipid accumulation and oxidative stress are key pathological features.

For drug development professionals, this compound represents a novel molecular scaffold that could be optimized for enhanced potency and specificity. Future research should focus on:

-

In vivo efficacy studies to validate the cellular findings in animal models of metabolic disease.

-

Pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Structure-activity relationship (SAR) studies to identify key functional groups and guide the synthesis of more potent analogues.

-

Investigation of synergistic effects with existing therapies for metabolic and oxidative stress-related diseases.

The comprehensive data and methodologies presented in this guide provide a solid foundation for advancing the scientific and therapeutic exploration of this compound.

References

- 1. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound as a Promising Nrf2 Pathway Activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound as a Lipid Droplet Regulator against Lipid Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The formation of Flazin from l-tryptophan and carbohydrates

An In-depth Examination of the Synthesis of a Bioactive β-Carboline from L-tryptophan and Carbohydrates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flazin, chemically known as 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid, is a furan-containing β-carboline alkaloid formed from the Maillard reaction between L-tryptophan and carbohydrates. This reaction is favored under acidic conditions and with the application of heat. This technical guide provides a comprehensive overview of the formation of this compound, including its reaction mechanism, quantitative data on its synthesis, detailed experimental protocols for its preparation and analysis, and an exploration of its biological activities, particularly its role as an activator of the Nrf2 signaling pathway. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a bioactive indole (B1671886) alkaloid that has garnered interest due to its potential therapeutic properties. It has been identified in a variety of processed foods, indicating its formation during thermal processing where both L-tryptophan and carbohydrates are present.[1][2][3] Understanding the precise conditions and mechanisms of this compound formation is crucial for both optimizing its synthesis for research purposes and for understanding its presence in the human diet. Furthermore, its biological activities as an Nrf2 pathway activator, a non-enzymatic protein glycation inhibitor, and a lipid droplet regulator suggest its potential as a lead compound in drug discovery.[4][5][6]

Chemical Formation of this compound

The formation of this compound occurs through a Maillard reaction, a complex series of non-enzymatic browning reactions that take place between amino acids and reducing sugars upon heating.[3] In the case of this compound, the amino acid is L-tryptophan and the reducing sugar can be a variety of monosaccharides or disaccharides that hydrolyze under acidic conditions.

Proposed Reaction Mechanism